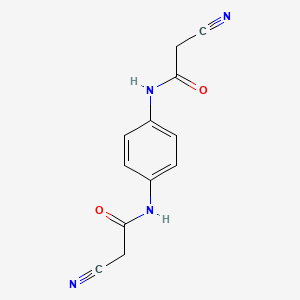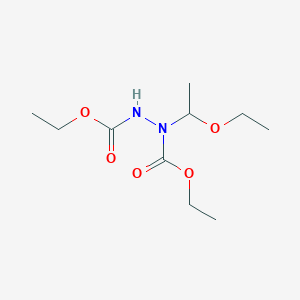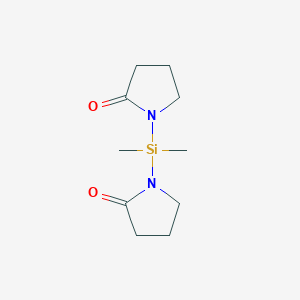![molecular formula C18H8Cl2O3 B14679654 8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione CAS No. 32050-00-3](/img/structure/B14679654.png)
8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione is a synthetic organic compound belonging to the class of naphthofurans This compound is characterized by the presence of a naphtho[2,3-c]furan core structure substituted with chlorine atoms at the 8 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . Another approach includes the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones and phenylacetylenes under blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthofurans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antitumor, antiviral, and cytotoxic properties.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit protein tyrosine phosphatases, which play a role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-diones: These compounds share a similar core structure and exhibit comparable biological activities.
Dibenzo[b,d]furans: These compounds also contain a furan moiety and are known for their diverse biological activities.
Uniqueness
8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological properties. The combination of the naphthofuran core with chlorine substituents enhances its potential as a versatile compound for various applications.
Properties
CAS No. |
32050-00-3 |
|---|---|
Molecular Formula |
C18H8Cl2O3 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
5-chloro-9-(2-chlorophenyl)benzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C18H8Cl2O3/c19-13-6-2-1-4-10(13)15-9-5-3-7-14(20)11(9)8-12-16(15)18(22)23-17(12)21/h1-8H |
InChI Key |
FDBNIBHRHNGZFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC=C(C3=CC4=C2C(=O)OC4=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)





